molecular formula C17H12O B169721 2-Phenylnaphthalene-1-carbaldehyde CAS No. 137869-22-8

2-Phenylnaphthalene-1-carbaldehyde

Cat. No. B169721
M. Wt: 232.28 g/mol
InChI Key: ZUJDQEYJDDBQEF-UHFFFAOYSA-N
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Description

2-Phenylnaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C17H12O . It is used for research purposes.

Scientific Research Applications

Versatility in Chemical Synthesis

2-Phenylnaphthalene-1-carbaldehyde and its derivatives are extensively used in the field of chemical synthesis. For instance, they serve as key predecessors in coordinating agents, useful in developing commercially significant compounds. The presence of a highly functionalized aromatic ring makes them ideal for satisfying a wide range of chemical needs (Maher, 2018). Additionally, they are employed in the enantioselective synthesis of complex molecules, demonstrating their critical role in advancing synthetic methodologies (Hong et al., 2009).

Use in Diversity-Oriented Synthesis

These compounds are also pivotal in diversity-oriented synthesis. For example, 8-Iodonaphthalene-1-carbaldehyde, a closely related compound, is used to generate a wide array of polycyclic carbo- and heterocycles. This versatility covers unexplored regions of chemical space, underscoring the potential of these compounds in creating novel chemical entities (Herrera et al., 2016).

Development of Fluorescent Chemosensors

The development of fluorescent chemosensors is another significant application. These compounds, due to their specific molecular structure, are ideal for creating various fluorescent probes. Their utility in this domain is enhanced by the presence of hydroxy and aldehyde groups, which facilitate a degree of intramolecular charge transfer, crucial for fluorescence (Maher, 2018).

Material Science Applications

In material science, derivatives of 2-Phenylnaphthalene-1-carbaldehyde are used to develop novel materials. For instance, phenyl-thiophene-2-carbaldehyde compounds have been employed to create flexible substrate materials with significant optical and microwave characteristics. These materials are useful in various technological applications due to their dielectric properties and mechanical flexibility (Rahman et al., 2016).

Biological and Medicinal Chemistry

These compounds also find applications in biological and medicinal chemistry. For instance, their derivatives have been explored for antimicrobial, antioxidant, and molecular docking studies. This showcases their potential in drug discovery and the development of new therapeutic agents (Gurunanjappa et al., 2017).

Future Directions

Future research could focus on the further exploitation of 2-naphthol, a compound similar to 2-Phenylnaphthalene-1-carbaldehyde, for the rapid synthesis of versatile biologically relevant heterocycles . Additionally, the development of new multicomponent strategies complying with Green Chemistry principles could be a promising direction .

properties

IUPAC Name

2-phenylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-12-17-15-9-5-4-8-14(15)10-11-16(17)13-6-2-1-3-7-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJDQEYJDDBQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568540
Record name 2-Phenylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylnaphthalene-1-carbaldehyde

CAS RN

137869-22-8
Record name 2-Phenylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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